4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole and tetrazole moiety Benzimidazole is a heterocyclic aromatic organic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Tetrazole Moiety: The tetrazole ring is often synthesized by the reaction of an azide with a nitrile.
Coupling Reactions: The final step involves coupling the benzimidazole and tetrazole moieties with the appropriate chlorinated benzamide under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and have similar biological activities.
Tetrazole Derivatives: Compounds such as losartan and candesartan contain the tetrazole ring and are used as antihypertensive agents.
Uniqueness
What sets 4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide apart is its combined structural features of both benzimidazole and tetrazole, which may confer unique biological activities and therapeutic potential .
Properties
Molecular Formula |
C21H22ClN7O |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-chloro-N-[5-(1-methylbenzimidazol-2-yl)pentyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22ClN7O/c1-28-18-8-5-4-7-17(18)25-20(28)9-3-2-6-12-23-21(30)16-11-10-15(22)13-19(16)29-14-24-26-27-29/h4-5,7-8,10-11,13-14H,2-3,6,9,12H2,1H3,(H,23,30) |
InChI Key |
IWWHYRONNXJAJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
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